1-(3-Bromo-4-(bromomethyl)phenyl)ethanone
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Overview
Description
1-(3-Bromo-4-(bromomethyl)phenyl)ethanone is a chemical compound with the molecular formula C9H8Br2O and a molecular weight of 291.97 g/mol . It is characterized by a phenyl ring substituted with a bromomethyl group at the 3rd position and a bromo group at the 4th position, along with an ethanone group attached to the phenyl ring. This compound is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 1-(3-Bromo-4-(bromomethyl)phenyl)ethanone typically involves the bromination of 3-methylacetophenone. The reaction conditions include the use of bromine as a reagent and a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired positions on the phenyl ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(3-Bromo-4-(bromomethyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives under suitable conditions.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and bases like sodium hydroxide (NaOH). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Bromo-4-(bromomethyl)phenyl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Bromo-4-(bromomethyl)phenyl)ethanone exerts its effects involves the formation of covalent bonds with target molecules. The bromomethyl group can react with nucleophilic sites on proteins or other biological molecules, leading to the modification of their structure and function. The ethanone group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
1-(3-Bromo-4-(bromomethyl)phenyl)ethanone can be compared with other similar compounds such as:
1-(4-Bromo-3-(bromomethyl)phenyl)ethanone: This compound has a similar structure but with different substitution patterns on the phenyl ring.
3-Bromo-4-(bromomethyl)acetophenone: This compound has a similar molecular formula but different functional groups attached to the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-[3-bromo-4-(bromomethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6(12)7-2-3-8(5-10)9(11)4-7/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYQORKDKUHNBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)CBr)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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